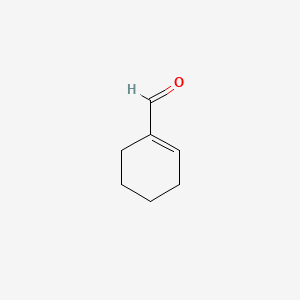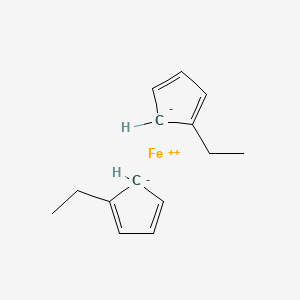
1,1'-二乙基二茂铁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1/'-Diethylferrocene is a derivative of ferrocene. It is a reddish-brown liquid with a strong camphor odor . It is highly soluble in organic solvents but insoluble in water . It is used as a laboratory chemical .
Synthesis Analysis
The synthesis of 1,1/'-Diethylferrocene involves several steps. The process starts with the dissolution of anhydrous AlCl3 in CH2Cl2 solvent, followed by the addition of acetyl chloride . Ferrocene and dichloromethane are then added dropwise . The reaction mixture is dissolved with distilled water, and the organic phase product is separated . The crude product is repeatedly recrystallized using petroleum ether and water . The product is then placed on a stationary phase packed chromatography column, and eluted to obtain diethylferrocene crystals .
Molecular Structure Analysis
The molecular formula of 1,1/'-Diethylferrocene is C14H18Fe . It is a complex organometallic compound where the iron atom is sandwiched between two cyclopentadienyl rings .
Chemical Reactions Analysis
1,1/‘-Diethylferrocene undergoes oxidation reactions with peroxides ROOR (R = H, t-C4H9) in organic solvents . The reactivity of 1,1/’-Diethylferrocene is significantly lower than that of Cp2Fe [Cp = η5-C5 (CH3)5], which is seen from the ability of the first metal complex to undergo oxidation with a notable rate only in the presence of Brønsted acids .
Physical And Chemical Properties Analysis
1,1/'-Diethylferrocene has a molecular weight of 242.14 g/mol . It is a clear dark orange to dark red brown liquid . It has a density of 1.18 g/mL at 25 °C . Its boiling point is 284 °C .
科学研究应用
Combustion Enhancement in Propellants
1,1’-Diethylferrocene: has been studied for its effectiveness in improving the combustion of composite systems based on ammonium perchlorate . It works in conjunction with carbon materials like carbon black and carbon nanotubes (CNTs) to form a carbonaceous frame on the combustion surface, which significantly accumulates catalyst particles. This enhances the heat necessary for combustion propagation, making it a valuable component in solid propellants .
Electrocatalysis
Ferrocene derivatives, including 1,1’-Diethylferrocene , are known for their excellent electrochemical properties. They are used as electrocatalysts due to their chemical and thermal stability, solubility in organic solvents, and rapid electron transfer capabilities. These properties make them suitable for a variety of electrochemical applications, including energy conversion and storage, environmental sensing, and more .
Medical Applications
In the medical field, ferrocene compounds have shown promise. The introduction of ferrocene into molecules can increase lipophilicity, facilitating penetration through cellular and nuclear membranes, reduce toxicity, and improve electrochemical properties. This makes 1,1’-Diethylferrocene a potential candidate for developing new drugs and treatments .
Agricultural Applications
1,1’-Diethylferrocene: finds applications in agriculture as well. It can be used as a surfactant in soil remediation and as a selective colorimetric and electrochemical chemosensor for analytes of interest in agriculture. Its derivatives are also explored as catalysts for the selective synthesis of agrochemicals .
Sensing Technology
The robust redox properties of ferrocene derivatives make them ideal for use in sensing technologies. They can be employed in the development of sensors for healthcare and biomedical applications, where they can help in the early diagnosis and prevention of diseases by detecting critical biomarkers .
Molecular Machines
Ferrocene and its derivatives, including 1,1’-Diethylferrocene , are components in a wide range of interlocked and non-interlocked synthetic molecular machine systems. Their reversible redox properties and function as a “molecular ball bearing” have led to their use in the development of non-interlocked synthetic molecular machines .
作用机制
Target of Action
1,1’-Diethylferrocene is an organometallic compound
Mode of Action
A study has shown that it reacts with peroxides in organic solvents . The reactivity of 1,1’-Diethylferrocene is significantly lower than that of some other ferrocene derivatives, and it undergoes oxidation at a notable rate only in the presence of Brønsted acids . This suggests that the compound may interact with its targets through redox reactions, leading to changes in the targets’ function.
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1’-Diethylferrocene. For instance, the presence of Brønsted acids has been shown to increase its reactivity . Additionally, its insolubility in water could limit its use in aqueous environments .
属性
IUPAC Name |
1-ethylcyclopenta-1,3-diene;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H9.Fe/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCVWCLJWGEOOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C[CH-]1.CCC1=CC=C[CH-]1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Fe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1/'-Diethylferrocene | |
CAS RN |
1273-97-8 |
Source


|
| Record name | Ferrocene, 1,1′-diethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1273-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(ethylcyclopentadienyl)iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


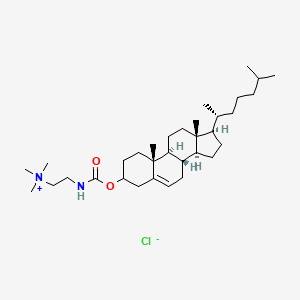
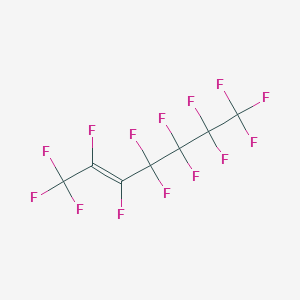
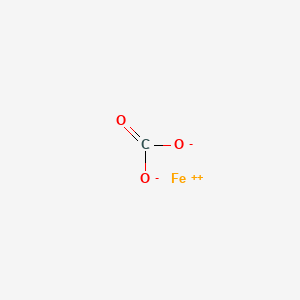
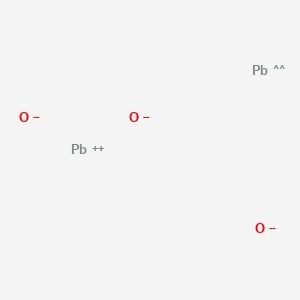
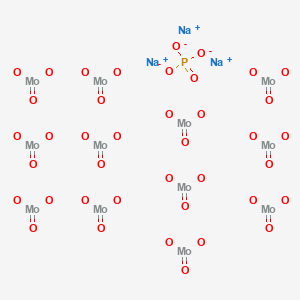
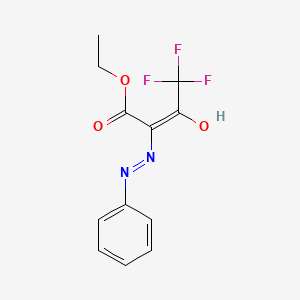
![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)
